(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate is a complex organic compound that features a unique combination of a triazine ring fused with a benzene ring and a thiophene carboxylate group
Mechanism of Action
Target of Action
The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine, which is broken down by AChE and BuChE. By inhibiting these enzymes, the compound increases the level of acetylcholine in the brain, which can enhance cholinergic transmission .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels in the brain. This increase can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The thiophene-2-carboxylate group is then introduced via esterification or other suitable coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its ability to interact with biological molecules makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the development of sensors or electronic devices.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate include other triazine derivatives and thiophene-based compounds. Examples include:
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate
- Thiophene-2-carboxylic acid
- Triazine-2,4,6-triamine
Uniqueness
What sets this compound apart is its unique combination of a triazine ring fused with a benzene ring and a thiophene carboxylate group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-12-9-4-1-2-5-10(9)14-15-16(12)8-19-13(18)11-6-3-7-20-11/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDKGEKOMBBJIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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